![molecular formula C10H13ClFNS B1449921 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864072-84-3](/img/structure/B1449921.png)
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride
Overview
Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance stereochemistry and three-dimensional coverage . The presence of the fluorophenyl group can influence the biological activity of the compound, making it a valuable scaffold for developing new medications with selective target activity.
Pharmacophore Modeling
In pharmacophore modeling, 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride can be used to explore the pharmacophore space efficiently. Its sp3-hybridization allows for a diverse range of interactions with biological targets, which is crucial for the identification of new drug candidates .
Stereoselective Synthesis
The compound’s structure includes stereogenic carbons, which are essential for stereoselective synthesis. This property is significant for creating enantiomerically pure substances that can bind to proteins with high selectivity, leading to potentially more effective and safer drugs .
Bioactive Compound Synthesis
Researchers utilize this compound for the synthesis of bioactive molecules. Its structural features contribute to the activity of the resulting compounds, which can be tailored for specific biological targets .
Neuropharmacology: Neurotransmitter Modulation
Compounds containing the pyrrolidine ring have been shown to modulate neurotransmitter systems. This particular compound could be investigated for its potential effects on neurotransmitter levels, which could lead to new treatments for neurological disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVMMWEVIZWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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